molecular formula C11H13ClN2O5 B12531074 tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate CAS No. 653574-62-0

tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate

Cat. No.: B12531074
CAS No.: 653574-62-0
M. Wt: 288.68 g/mol
InChI Key: VCUYLIGGRXJOIA-UHFFFAOYSA-N
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Description

tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is an organic compound with the molecular formula C11H14ClNO4. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted pyridine ring, and a nitro group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate typically involves the reaction of 6-chloro-3-nitropyridine-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of bioactive compounds. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl bromoacetate

Uniqueness

tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the chloro and nitro groups provides versatility in synthetic applications, while the tert-butyl ester group offers stability and ease of handling .

Properties

CAS No.

653574-62-0

Molecular Formula

C11H13ClN2O5

Molecular Weight

288.68 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-3-nitropyridin-2-yl)oxyacetate

InChI

InChI=1S/C11H13ClN2O5/c1-11(2,3)19-9(15)6-18-10-7(14(16)17)4-5-8(12)13-10/h4-5H,6H2,1-3H3

InChI Key

VCUYLIGGRXJOIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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